molecular formula C3H3Cl2F3 B14460956 1,1-Dichloro-2,2,3-trifluoropropane CAS No. 70192-70-0

1,1-Dichloro-2,2,3-trifluoropropane

Cat. No.: B14460956
CAS No.: 70192-70-0
M. Wt: 166.95 g/mol
InChI Key: GELJRWJPYZKUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-2,2,3-trifluoropropane (C₃H₃Cl₂F₃) is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) class. Its molecular structure features two chlorine atoms at the first carbon (C1), two fluorine atoms at the second carbon (C2), and one fluorine atom at the third carbon (C3).

Properties

CAS No.

70192-70-0

Molecular Formula

C3H3Cl2F3

Molecular Weight

166.95 g/mol

IUPAC Name

1,1-dichloro-2,2,3-trifluoropropane

InChI

InChI=1S/C3H3Cl2F3/c4-2(5)3(7,8)1-6/h2H,1H2

InChI Key

GELJRWJPYZKUPR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)Cl)(F)F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1,1-Dichloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2,3-trifluoropropane primarily involves its reactivity with other chemicals. The compound can act as a halogen donor or acceptor in various reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in halogen exchange reactions, where chlorine atoms are replaced by other halogens . The pathways involved in these reactions often include the formation of intermediate species that further react to produce the desired products.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Effects :
    • Chlorine at terminal carbons (C1 or C3) reduces thermal stability compared to central positions (C2) .
    • Fluorine density at C1 (e.g., 3,3-dichloro-1,1,1-trifluoropropane) enhances volatility (relative volatility α = 1.5) compared to fluorine spread across C2/C3 .
  • Thermodynamic Properties :
    • Fusion enthalpy for 3,3-dichloro-1,1,1-trifluoropropane is 10.13 kJ/mol at 167.7 K .
    • Boiling points vary by ~20°C between isomers due to dipole interactions .

Environmental and Regulatory Profiles

  • Ozone Depletion Potential (ODP): 3,3-Dichloro-1,1,1-trifluoropropane (ODP ~0.02–0.05) is less harmful than CFCs (ODP ~1.0) but regulated under HCFC phase-out schedules . this compound likely shares similar ODP due to structural parallels .
  • Global Warming Potential (GWP): Analogs like R-243 (C₃H₃F₃Cl₂) have GWP ~1,500–2,000, higher than CO₂ but lower than perfluorocarbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.